molecular formula C16H18ClN5O3 B11204995 ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11204995
M. Wt: 363.80 g/mol
InChI Key: OUJJSZUIQGZDLN-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a piperazine ring, a triazole ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its biological activity and binding affinity.

    Ethyl 4-{[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate: The presence of a bromophenyl group can affect the compound’s reactivity and pharmacokinetic properties.

    Ethyl 4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate: The methyl group may influence the compound’s hydrophobicity and overall biological activity.

Properties

Molecular Formula

C16H18ClN5O3

Molecular Weight

363.80 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)14-11-22(19-18-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

OUJJSZUIQGZDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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